2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione
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Overview
Description
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a pentyl group at the 2-position and a tetrahydroanthracene core with two ketone functionalities at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the hydrogenation of anthracene derivatives followed by functional group modifications. One common method includes the hydrogenation of 2-pentyl-9,10-anthracenedione in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pentyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce tetrahydroanthracene alcohols.
Scientific Research Applications
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pentyl-9,10-anthracenedione: Similar in structure but lacks the tetrahydro modification.
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione: Another derivative with different substituents at the 2 and 3 positions.
Uniqueness
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both tetrahydro and ketone functionalities
Properties
CAS No. |
109634-59-5 |
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Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-9,13H,2-4,7,10-12H2,1H3 |
InChI Key |
CCFHWXYYKVEZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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